Propargyl-PEG6-acid
Propargyl-PEG6-acid
Propargyl-PEG6-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name:
Vulcanchem
CAS No.:
1951438-84-8
VCID:
VC0540361
InChI:
InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18)
SMILES:
C#CCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula:
C16H28O8
Molecular Weight:
348.39
Propargyl-PEG6-acid
CAS No.: 1951438-84-8
Cat. No.: VC0540361
Molecular Formula: C16H28O8
Molecular Weight: 348.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Propargyl-PEG6-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. |
|---|---|
| CAS No. | 1951438-84-8 |
| Molecular Formula | C16H28O8 |
| Molecular Weight | 348.39 |
| IUPAC Name | 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18) |
| Standard InChI Key | XRSJYQQOJNYUDV-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCC(=O)O |
| Appearance | Solid powder |
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